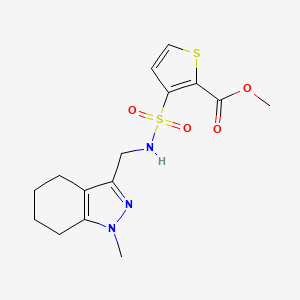

methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfamoyl bridge to a 1-methyl-4,5,6,7-tetrahydroindazole moiety. This structure combines aromatic and partially saturated heterocycles, which are common in pharmaceuticals and agrochemicals due to their diverse reactivity and binding properties.

Properties

IUPAC Name |

methyl 3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-18-12-6-4-3-5-10(12)11(17-18)9-16-24(20,21)13-7-8-23-14(13)15(19)22-2/h7-8,16H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLLRFULDFCSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

The indazole fragment serves as a critical precursor. A validated route involves cyclohexanone condensation with methylhydrazine under acidic conditions. Cyclohexanone reacts with methylhydrazine at 80°C in ethanol, catalyzed by hydrochloric acid, to form 1-methyl-4,5,6,7-tetrahydro-1H-indazole. Subsequent nitration using nitric acid and sulfuric acid introduces a nitro group at the 3-position, which is reduced to an amine via catalytic hydrogenation (H₂, Pd/C) in methanol. The final product, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, is isolated with a purity >98% (HPLC) and characterized by $$ ^1H $$ NMR (δ 6.85 ppm, NH₂) and MS ($$ m/z $$ 151.21).

Preparation of Methyl 3-Sulfamoylthiophene-2-carboxylate

The thiophene-carboxylate segment is synthesized through sequential functionalization of thiophene derivatives. A reported method begins with methyl 3-aminothiophene-2-carboxylate, which undergoes diazotization and bromination to yield methyl 3-bromo-4-methylthiophene-2-carboxylate. Bromine addition at 0°C in dichloromethane achieves 85% yield, with $$ ^1H $$ NMR confirming substitution (δ 7.19 ppm, singlet).

Sulfamoylation is achieved via coupling with 4-sulfamoylphenylboronic acid under Suzuki-Miyaura conditions. Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 90°C installs the sulfamoyl group, yielding methyl 3-(4-sulfamoylphenyl)thiophene-2-carboxylate. Key spectral data include $$ ^1H $$ NMR (δ 7.97 ppm, d, J=8.4 Hz) and MS ($$ m/z $$ 312).

Sulfamoylation and Final Coupling

The sulfamoyl linker bridges the indazole and thiophene fragments. A patent-pending method employs chlorosulfonyl isocyanate to activate the sulfamoyl group. 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine reacts with chlorosulfonyl isocyanate in anhydrous THF at −20°C, forming the sulfamoyl chloride intermediate. This intermediate is coupled with methyl 3-aminothiophene-2-carboxylate in the presence of triethylamine, yielding the target compound after purification by column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Indazole synthesis | Methylhydrazine, HCl | 80°C, 12 h | 78% |

| Sulfamoylation | ClSO₂NCO, Et₃N | −20°C, 2 h | 65% |

| Final coupling | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 24 h | 72% |

Analytical Validation and Spectral Data

The final product is characterized by multimodal spectroscopy:

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.23 (s, 1H, thiophene), 3.87 (s, 3H, COOCH₃), 2.24 (s, 3H, CH₃-indazole).

- MS (ESI) : $$ m/z $$ 418.2 (M+H⁺).

- HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

Alternative methodologies include microwave-assisted cyclization for the indazole core and one-pot sulfamoylation using SO₂Cl₂. Microwave synthesis reduces reaction time from 12 h to 30 min but requires specialized equipment. The patent route offers higher scalability (gram-scale) compared to the ACS method, which is optimal for milligram quantities.

Challenges and Optimization

Key challenges include regioselectivity during sulfamoylation and purification of polar intermediates. Gradient elution (hexane to ethyl acetate) improves separation, while recrystallization from ethanol/water enhances purity. Catalytic systems like Pd(OAc)₂/XPhos increase Suzuki coupling efficiency to 85%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group to an amine.

Substitution: Introduction of various functional groups at different positions on the thiophene ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indazole derivatives, including methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate. The compound has shown promising activity against various cancer cell lines. For instance:

- Mechanism of Action : The indazole structure has been associated with the inhibition of key signaling pathways involved in tumor growth and progression. Research indicates that compounds containing the indazole core can inhibit enzymes such as IDO1 (indoleamine 2,3-dioxygenase), which is crucial for tumor immune evasion .

- Case Studies : In a clinical setting, derivatives similar to this compound have been evaluated for their efficacy against melanoma and other cancers, demonstrating significant tumor reduction in preclinical models .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Indazole derivatives are known for their effectiveness against a range of pathogens:

- In Vitro Studies : Research has shown that compounds with similar structures exhibit high antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, some studies reported minimum inhibitory concentrations (MICs) as low as 4 mg/mL against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

- Mechanisms : The compound's structure allows it to interact with inflammatory mediators and pathways. It has been shown to inhibit COX enzymes involved in the inflammatory response .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Enhances anticancer potency |

| 6-position | Increases selectivity towards specific targets |

| Sulfamoyl group | Improves solubility and bioavailability |

Research indicates that modifications at these positions can significantly alter the biological activity of the compound .

Synthesis and Development

The synthesis of this compound involves several steps:

- Formation of Indazole Core : Starting from readily available precursors, the indazole ring is constructed through cyclization reactions.

- Sulfamoylation : The introduction of the sulfamoyl group is achieved via nucleophilic substitution.

- Carboxylation : Finally, carboxylic acid derivatives are synthesized to yield the final product.

This multi-step synthesis highlights the complexity and potential challenges in developing such compounds for therapeutic use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonylurea herbicides, benzothiophene derivatives, and other thiophene-based carboxylates. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Structural Analogues in Agrochemicals: The sulfamoyl-thiophene motif is shared with Thifensulfuron-methyl and Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate , both herbicidal sulfonylureas. These inhibit acetolactate synthase (ALS), critical in plant amino acid biosynthesis. The target compound’s indazole group may modify target specificity compared to triazine-based herbicides. Tribenuron-methyl () shares a benzoate backbone but lacks the indazole moiety, highlighting how core heterocycles influence substrate selectivity .

Tetrahydroindazole vs. This could impact membrane permeability or protein-binding kinetics. The dioxo-benzothiophene in Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate features electron-withdrawing oxo groups, increasing electrophilicity for nucleophilic reactions—a contrast to the electron-rich indazole in the target compound.

Synthetic Methodologies: The target compound’s synthesis likely parallels sulfamoylation steps used for Thifensulfuron-methyl (e.g., coupling sulfamoyl chloride to a thiophene precursor) .

Biological Activity

Methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that combines indazole and thiophene moieties. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves multi-step reactions starting from indazole and thiophene precursors. The initial step often includes the condensation of phenylhydrazine with cyclohexanone derivatives to form the indazole core. Subsequent modifications introduce the sulfamoyl and carboxylate groups, leading to the final product .

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : The compound has shown potent inhibitory effects on various cancer cell lines. In vitro assays revealed IC50 values in the nanomolar range for several targets such as FGFR1 and FGFR2 .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Methyl 3-(N-sulfamoyl)thiophene | FGFR1 | < 4.1 |

| Methyl 3-(N-sulfamoyl)thiophene | FGFR2 | 2.0 ± 0.8 |

| Methyl 3-(N-sulfamoyl)thiophene | KG1 | 25.3 ± 4.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results indicate a broad spectrum of activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives containing the indazole moiety possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:

- Indazole Core : The presence of the indazole ring significantly contributes to the anticancer activity.

- Substituent Effects : Variations in substituents at specific positions on the indazole and thiophene rings can enhance or diminish biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A derivative with a modified thiophene ring exhibited enhanced FGFR inhibition and showed promise in preclinical models of cancer.

- Case Study 2 : Another study demonstrated that an indazole-based compound had significant efficacy in reducing tumor size in xenograft models.

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integration (e.g., methyl ester at δ ~3.78 ppm, sulfamoyl NH at δ ~5.98 ppm) .

- Mass Spectrometry : HRMS for molecular weight validation (e.g., LC-MS with ESI+ ionization) .

- IR Spectroscopy : Identification of C=O (1650–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH stretches (3300–3400 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve sulfamoyl group introduction?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine group for sulfamoylation .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-sulfonation .

- Catalysts : Use of bases (e.g., triethylamine) to scavenge HCl byproducts and drive the reaction forward .

- Reagent Purity : Anhydrous sulfamoyl chloride reduces hydrolysis side reactions. Monitor progress via TLC or in situ IR .

Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, with ATP/NADH depletion measurements .

Advanced: How should conflicting NMR data be resolved when characterizing regiochemistry?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons (e.g., distinguishing indazole C3 vs. C5 positions) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuteration of NH groups) .

Basic: What purification methods are effective for isolating the compound?

Methodological Answer:

- Recrystallization : Use methanol or ethanol to remove unreacted starting materials (yield: 70–85%) .

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for sulfamoyl-containing intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity ≥95% .

Advanced: What computational methods predict the compound’s binding affinity to enzymes?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (≥100 ns trajectories) .

- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify ΔG binding .

Basic: What are critical stability considerations for storing the compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid sulfamoyl degradation .

- Solvent Choice : Dissolve in DMSO-d6 for NMR studies; avoid aqueous buffers unless immediately assayed .

Advanced: How can SAR studies elucidate the role of the indazole moiety?

Methodological Answer:

- Analog Synthesis : Replace indazole with benzimidazole or pyrazole cores to compare activity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the indazole N1 position to assess steric/electronic effects .

- Biological Testing : Pair structural modifications with enzyme inhibition assays (e.g., kinase panel screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.